molecular formula C₂₄H₂₃D₃N₂O₅ B1160057 8-Hydroxy Carvedilol-d3

8-Hydroxy Carvedilol-d3

Cat. No.: B1160057
M. Wt: 425.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy Carvedilol-d3 is a deuterated analog of a major human metabolite of Carvedilol, used as a high-quality internal standard for the precise quantification of metabolites in HPLC and LC-MS analytical methods during drug metabolism and pharmacokinetics (DMPK) studies . The deuterium labels provide a distinct mass spectrometric signature, enabling accurate and reliable tracing and measurement. The non-deuterated form of this compound, 8-Hydroxy Carvedilol, is known to be a beta-adrenoceptor antagonist and has demonstrated significant antioxidant and free radical scavenger activity . Research on a closely related hydroxylated carvedilol analogue (SB 211475) suggests that such compounds can exhibit potent neuroprotective properties, in part through membrane-stabilizing interactions that confer resistance to lipid peroxidation . This makes this compound and its parent compounds valuable not only as analytical tools but also for research into cardioprotective and neuroprotective mechanisms. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (MSDS) for complete handling and hazard information .

Properties

Molecular Formula

C₂₄H₂₃D₃N₂O₅

Molecular Weight

425.49

Synonyms

5-[2-Hydroxy-3-[[2-(2-methoxy-d3-phenoxy)ethyl]amino]propoxy]-9H-carbazol-1-ol;  BM 910162

Origin of Product

United States

Chemical Synthesis and Isotopic Labeling of 8 Hydroxy Carvedilol D3

Strategies for Selective Deuterium (B1214612) Incorporation into Carvedilol (B1668590) Metabolites

The introduction of deuterium into a drug molecule, a process known as deuteration, can significantly alter its pharmacokinetic properties due to the kinetic isotope effect. This effect arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP450) enzymes. researchgate.net The strategic placement of deuterium atoms at metabolically active sites, or "soft spots," can lead to improved metabolic stability, enhanced bioavailability, and reduced formation of reactive metabolites. nih.gov

Several strategies can be employed for the selective incorporation of deuterium into carvedilol and its metabolites. These methods often involve either direct H-D exchange reactions on the target molecule or a late-stage intermediate, or the use of deuterated reagents in the synthetic pathway. hwb.gov.in

Common Deuteration Strategies:

Halogen/Deuterium Exchange: This method involves the replacement of a halogen atom with a deuterium atom, often catalyzed by a transition metal such as palladium. hwb.gov.in

Reductive Deuteration: The reduction of a suitable functional group, such as a ketone or an alkene, using a deuterium source like deuterium gas (D2) or sodium borodeuteride (NaBD4). hwb.gov.in

Microwave-Assisted H-D Exchange: The use of microwave irradiation can accelerate H-D exchange reactions, providing an efficient method for deuterium labeling. hwb.gov.in

For 8-Hydroxy Carvedilol-d3, the deuterium atoms are typically introduced into the methoxy (B1213986) group of the 2-(2-methoxyphenoxy)ethylamine (B47019) side chain. This is a common site of metabolism for carvedilol, and deuteration at this position can help to stabilize the molecule against O-demethylation.

Synthetic Pathways for the Preparation of this compound

The synthesis of this compound generally follows the synthetic route of the parent drug, carvedilol, with the incorporation of a deuterated starting material. A common approach involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with a deuterated analogue of 2-(2-methoxyphenoxy)ethylamine.

A plausible synthetic pathway for this compound is outlined below:

Synthesis of Deuterated 2-(2-methoxyphenoxy)ethylamine (d3): The synthesis begins with the preparation of the deuterated side-chain. This can be achieved by reacting 2-methoxyphenol with a deuterated haloethanol in the presence of a base. The methoxy group can be deuterated using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I).

Hydroxylation of the Carbazole (B46965) Ring: The carbazole moiety needs to be hydroxylated at the 8-position. This can be achieved through various methods, such as electrophilic aromatic substitution reactions.

Coupling Reaction: The hydroxylated carbazole intermediate is then coupled with the deuterated side-chain to form this compound. This reaction is typically carried out in a suitable solvent and may require the use of a catalyst.

Table 1: Key Intermediates in the Synthesis of this compound

IntermediateChemical StructureRole in Synthesis
4-(Oxiran-2-ylmethoxy)-9H-carbazoleC15H13NO2Provides the carbazole core and the reactive epoxide ring for coupling.
2-(2-methoxy-d3-phenoxy)ethylamineC9H10D3NO2The deuterated side-chain that is coupled to the carbazole moiety.
8-Hydroxy-4-(oxiran-2-ylmethoxy)-9H-carbazoleC15H13NO3The hydroxylated carbazole intermediate.

Purification and Isolation Methodologies for Deuterated 8-Hydroxy Carvedilol

The purification of this compound is a critical step to ensure its suitability as an internal standard. Impurities can interfere with analytical measurements and compromise the accuracy of bioanalytical data. moravek.com A combination of chromatographic techniques is typically employed for the purification and isolation of the final product.

Common Purification Techniques:

Column Chromatography: This is a widely used technique for the separation of compounds based on their differential adsorption to a stationary phase. Silica gel is a common stationary phase for the purification of carvedilol and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is often used for the final purification of drug substances and their metabolites. chemicalsknowledgehub.com Reverse-phase HPLC, with a C18 column, is a common method for the separation of carvedilol and its analogues.

Crystallization: Crystallization can be used to obtain the final product in a highly pure crystalline form. The choice of solvent is crucial for successful crystallization.

The purity of the isolated this compound is typically assessed using analytical techniques such as HPLC and mass spectrometry.

Analytical Methodologies for Structural Confirmation of this compound in Research Samples

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. researchgate.net For this compound, the mass spectrum will show a molecular ion peak that is 3 mass units higher than that of the non-deuterated analogue, confirming the incorporation of three deuterium atoms. Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure by analyzing the fragmentation pattern of the molecule. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound and to separate it from any impurities. core.ac.uk The retention time of this compound will be very similar to that of its non-deuterated counterpart, although a slight shift may be observed due to the isotope effect. nih.gov

Table 2: Analytical Techniques for Structural Confirmation

TechniqueInformation Provided
Mass Spectrometry (MS)Molecular weight and confirmation of deuterium incorporation.
Tandem Mass Spectrometry (MS/MS)Structural elucidation through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural information, including atom connectivity and chemical environment.
High-Performance Liquid Chromatography (HPLC)Purity assessment and separation from impurities.

In Vitro and Preclinical Metabolic Formation of 8 Hydroxy Carvedilol

Enzymatic Pathways and Cytochrome P450 Isoforms Involved in Hydroxylation

The formation of 8-Hydroxy Carvedilol (B1668590) is a Phase I metabolic reaction, specifically a side-chain oxidation process. In vitro studies utilizing human liver microsomes have been instrumental in identifying the key enzymatic players in this hydroxylation pathway. The cytochrome P450 (CYP) superfamily of enzymes is principally responsible for this oxidative transformation.

Research has pinpointed CYP1A2 as the main catalyst in the formation of 8-Hydroxy Carvedilol. nih.govclinpgx.org Further investigations have revealed that while CYP1A2 plays the primary role, other isoforms, such as CYP3A4, also contribute to this metabolic pathway, albeit to a lesser extent. clinpgx.org The involvement of these specific CYP isoforms highlights the complexity and potential for variability in carvedilol metabolism among individuals, given the known genetic polymorphisms associated with these enzymes.

In vitro experiments with human liver microsomes have demonstrated that the metabolism of carvedilol's enantiomers is handled differently by the CYP system. For instance, the S(-)-enantiomer of carvedilol is predominantly metabolized by CYP1A2. nih.gov This specificity has significant implications for the stereochemical nature of 8-Hydroxy Carvedilol formation.

Table 1: Cytochrome P450 Isoforms Involved in the Metabolism of Carvedilol
Metabolic PathwayPrimary CYP IsoformContributing CYP IsoformsReference
8-HydroxylationCYP1A2CYP3A4, CYP1A1 clinpgx.org
4'- and 5'-HydroxylationCYP2D6CYP3A4, CYP2C9, CYP2E1 clinpgx.org
O-DesmethylationCYP2C9CYP1A2, CYP2D6, CYP2E1 clinpgx.org

Stereochemical Considerations in 8-Hydroxy Carvedilol Formation

Carvedilol is administered as a racemic mixture of two enantiomers, R(+)-carvedilol and S(-)-carvedilol, which exhibit different pharmacological activities and are metabolized stereoselectively. This stereoselectivity extends to the formation of its metabolites, including 8-Hydroxy Carvedilol.

Preclinical studies in rats have provided significant insights into the stereochemical aspects of 8-Hydroxy Carvedilol formation. Following the administration of enantiomerically radiolabeled carvedilol, analysis of biliary metabolites revealed that the formation of 8-hydroxycarvedilol (B193023) O-glucuronide (8-OHCG) shows a clear preference for the S(-)-enantiomer. The S/R enantiomer ratios for 8-OHCG were found to be 3.29 and 2.63 for oral and intravenous administrations, respectively. This indicates that the initial hydroxylation step to form 8-Hydroxy Carvedilol is highly selective for the S(-)-enantiomer of carvedilol.

Phase II Metabolic Conjugation Pathways for 8-Hydroxy Carvedilol

Following its formation through Phase I oxidation, 8-Hydroxy Carvedilol undergoes Phase II metabolic conjugation, which facilitates its elimination from the body. The primary Phase II pathway for carvedilol and its hydroxylated metabolites is glucuronidation. nih.gov This process involves the attachment of a glucuronic acid moiety to the metabolite, increasing its water solubility and preparing it for excretion.

In preclinical studies with rats, 8-hydroxycarvedilol O-glucuronide was identified as a major metabolite found in the bile. This finding underscores the importance of glucuronidation in the clearance of 8-Hydroxy Carvedilol. While the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the conjugation of 8-Hydroxy Carvedilol have not been fully characterized, the glucuronidation of the parent drug is known to be mediated by UGT1A1, UGT2B4, and UGT2B7. nih.gov It is plausible that these or other UGT isoforms are also involved in the glucuronidation of its hydroxylated metabolites.

Investigation of Reactive Metabolite Formation Pathways from Carvedilol in Preclinical and In Vitro Systems

The investigation into the potential for drugs to form reactive metabolites is a crucial aspect of preclinical safety assessment, as these metabolites can lead to cellular damage and toxicity. However, studies on carvedilol's metabolism have not indicated the formation of significant reactive metabolites.

Instead, research has highlighted the antioxidant properties of carvedilol itself. Carvedilol has been shown to inhibit the generation of reactive oxygen species (ROS) by leukocytes and protect against oxidative damage. ahajournals.org This intrinsic antioxidant activity suggests that carvedilol may counteract oxidative stress, a process that can be initiated by reactive metabolites. The ability of carvedilol to reduce ROS production points towards a protective mechanism, rather than a propensity to generate harmful reactive intermediates. ahajournals.org Preclinical and in vitro systems have thus far supported a favorable profile for carvedilol in this regard, with the focus of research being on its beneficial antioxidant effects rather than on the formation of toxic reactive species.

Table 2: Compound Names Mentioned in the Article
Compound Name
8-Hydroxy Carvedilol
Carvedilol
R(+)-carvedilol
S(-)-carvedilol
8-hydroxycarvedilol O-glucuronide

Advanced Analytical Methodologies for 8 Hydroxy Carvedilol D3 in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high selectivity, sensitivity, and speed. scispace.comresearchgate.net

The development of a robust quantitative LC-MS/MS method for 8-Hydroxy Carvedilol (B1668590) in biological matrices, such as human plasma, necessitates the use of a suitable internal standard (IS). nih.gov A stable isotope-labeled (SIL) analog, like 8-Hydroxy Carvedilol-d3, is considered the most appropriate choice for an IS in LC-MS/MS assays. nih.gov The rationale behind using a SIL IS is that its chemical and physical properties are nearly identical to the unlabeled analyte. nih.gov This similarity ensures that the IS co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects, thereby providing accurate correction for any variability during sample processing and analysis. nih.gov

The development process involves optimizing the extraction of 8-Hydroxy Carvedilol and the IS from the biological matrix, commonly through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). scispace.com Chromatographic conditions are then fine-tuned to achieve a good peak shape and separation from endogenous interferences. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both 8-Hydroxy Carvedilol and this compound, ensuring high selectivity and sensitivity. nih.govnih.gov

It is important to note that while SIL internal standards are highly effective, a slight difference in retention time between the analyte and the deuterated IS, caused by the deuterium (B1214612) isotope effect, can sometimes lead to differential ion suppression in certain plasma lots. nih.gov This phenomenon underscores the importance of thorough method validation across multiple matrix sources. nih.gov

Carvedilol is metabolized to several isomeric hydroxylated metabolites, including 4'-hydroxy, 5'-hydroxy, and 8-hydroxy carvedilol. nih.gov The structural similarity of these isomers presents a significant analytical challenge, as they can have similar fragmentation patterns in the mass spectrometer. Therefore, achieving chromatographic separation is often mandatory for their individual quantification. nih.gov

Method development focuses on optimizing the mobile phase composition, pH, column chemistry, and temperature to resolve these isomers. nih.govresearchgate.net Reversed-phase chromatography using C18 or C8 columns is commonly employed. scispace.comresearchgate.net Gradient elution with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is a typical approach. nih.govnih.gov The optimization process aims to achieve baseline separation of the isomeric metabolites to prevent inaccurate quantification. nih.gov However, in some instances, complete separation of all metabolites may be challenging, and methods that quantify certain isomers together have been reported. ucl.ac.uk

Electrospray ionization (ESI) is the most common ionization technique used for the analysis of carvedilol and its metabolites due to their polarity. scispace.com ESI is typically operated in the positive ion mode, as the secondary amine group in the carvedilol structure is readily protonated. nih.govnih.gov

The mass spectrometer is usually a triple quadrupole instrument, which allows for highly selective and sensitive detection using MRM. nih.gov In MRM, the first quadrupole selects the protonated molecular ion (precursor ion) of the analyte, which is then fragmented in the second quadrupole (collision cell). The third quadrupole then selects a specific fragment ion (product ion) to be detected. This process significantly reduces background noise and enhances the signal-to-noise ratio. nih.gov

For carvedilol, a common mass transition is m/z 407.1 → 100.1. nih.gov For 8-Hydroxy Carvedilol, the precursor ion would be expected at m/z 423.1, reflecting the addition of an oxygen atom. The product ion would be determined through infusion experiments to identify the most stable and abundant fragment. The corresponding deuterated internal standard, this compound, would have a precursor ion at m/z 426.1, and its fragmentation would be similarly optimized.

Ultra-High Performance Liquid Chromatography (UHPLC) Approaches for High-Throughput Analysis

Ultra-high performance liquid chromatography (UHPLC) has emerged as a powerful technique for high-throughput bioanalysis. By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at higher pressures and flow rates, leading to significantly shorter run times and improved resolution compared to conventional HPLC. nih.gov

For the analysis of carvedilol and its metabolites, UHPLC-MS/MS methods have been developed to enhance sample throughput, which is particularly beneficial in large-scale pharmacokinetic studies. nih.gov These methods often employ short columns and fast gradient elutions, reducing the analysis time to a few minutes per sample. nih.gov The increased efficiency of UHPLC also provides better separation of isomeric metabolites in a shorter timeframe. nih.gov

A typical UHPLC-MS/MS method for carvedilol and its hydroxylated metabolites would involve solid-phase extraction of a small plasma volume (e.g., 100 µL) followed by chromatographic separation on a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). nih.gov The use of deuterated internal standards, such as this compound, remains crucial for ensuring data quality in these high-throughput assays. nih.gov

Chiral Separation Techniques for Carvedilol Metabolites and Their Enantiomers

Carvedilol is a chiral drug administered as a racemic mixture of R(+) and S(-) enantiomers, which exhibit different pharmacological activities. nih.govresearchgate.net Metabolism of carvedilol is also stereoselective, leading to different plasma concentrations of the enantiomers of the parent drug and its metabolites. nih.govresearchgate.net Therefore, enantioselective analytical methods are necessary to study the stereospecific pharmacokinetics of carvedilol and its metabolites, including 8-Hydroxy Carvedilol.

Several approaches have been developed for the chiral separation of carvedilol and its metabolites:

Chiral Stationary Phases (CSPs): This is a direct method where enantiomers are separated on a chiral column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been successfully used for the separation of carvedilol enantiomers and their metabolites. nih.gov

Chiral Mobile Phase Additives: In this indirect method, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the mobile phase. The enantiomers form transient diastereomeric complexes with the chiral selector, which can then be separated on a conventional achiral column.

Chiral Derivatization: This is another indirect method where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. The resulting diastereomers can then be separated on an achiral column. researchgate.net

Capillary electrophoresis (CE) has also been shown to be an effective technique for the chiral separation of carvedilol enantiomers, often providing high resolution and short analysis times. nih.govresearchgate.net

Validation Parameters for Bioanalytical Methods in Preclinical Research (Specificity, Precision, Accuracy, Linearity, Recovery)

The validation of bioanalytical methods is essential to ensure the reliability and integrity of the data generated in preclinical and clinical studies. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation. asianpubs.orghuejmp.vn The key validation parameters include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and concomitant medications. asianpubs.orgijpsonline.com

Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is assessed at both the intra-day and inter-day levels. scispace.comnih.gov

Accuracy: The closeness of the mean test results obtained by the method to the true concentration of the analyte. It is expressed as the percentage of the nominal concentration. scispace.comnih.gov

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity of the calibration curve is typically assessed by the correlation coefficient (r²). researchgate.net

Recovery: The extraction efficiency of an analytical method, representing the percentage of the analyte that is recovered from the biological matrix during the sample preparation process. scispace.comnih.gov

The following tables provide examples of typical validation results for the analysis of carvedilol and its hydroxylated metabolites in human plasma.

Table 1: Representative Linearity and Sensitivity Data

Analyte Concentration Range (ng/mL) Correlation Coefficient (r²) Lower Limit of Quantification (LLOQ) (ng/mL)
Carvedilol 0.05 - 50 > 0.99 0.05
4'-Hydroxyphenyl Carvedilol 0.01 - 10 > 0.99 0.01

Data is illustrative and based on published methods for carvedilol and its metabolites. nih.gov

Table 2: Representative Precision and Accuracy Data

Analyte QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Carvedilol Low 0.15 < 5 95 - 105 < 5 95 - 105
Medium 15 < 5 95 - 105 < 5 95 - 105
High 40 < 5 95 - 105 < 5 95 - 105
4'-Hydroxyphenyl Carvedilol Low 0.03 < 5 95 - 105 < 5 95 - 105
Medium 3 < 5 95 - 105 < 5 95 - 105
High 8 < 5 95 - 105 < 5 95 - 105

Data is illustrative and based on published methods for carvedilol and its metabolites. Acceptance criteria for precision is typically ≤15% CV (≤20% at LLOQ) and for accuracy is within ±15% (±20% at LLOQ) of the nominal concentration. scispace.comnih.gov

Investigation of Matrix Effects and Deuterium Effect in Chromatographic and Mass Spectrometric Analyses

The use of stable isotopically labeled (SIL) internal standards, such as this compound, is the gold standard in quantitative bioanalytical liquid chromatography/tandem mass spectrometry (LC/MS/MS) assays. nih.gov It is generally presumed that a SIL internal standard will co-elute with the analyte and experience the same matrix effects, thus providing accurate correction for variations in sample extraction and ionization. nih.gov However, investigations into related compounds like carvedilol have revealed that this is not always the case, and both matrix effects and deuterium isotope effects can significantly impact analytical accuracy. nih.gov

Matrix Effects:

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix. nih.gov These effects can lead to either ion suppression or enhancement, causing variability and inaccuracy in quantification. In the analysis of carvedilol and its metabolites, matrix effects have been observed and require careful management. nih.govnih.govscispace.comnih.gov For instance, while some studies on carvedilol reported minimal or negligible matrix effects after effective sample clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), others have noted significant impacts. scispace.comnih.govnih.gov

A particular challenge arises from hemolyzed plasma samples, which can dramatically alter the analytical response. nih.gov Modifications to bioanalytical methods, such as adjusting chromatographic conditions to separate interferences or employing more rigorous sample clean-up techniques, may be necessary to mitigate these effects. nih.gov For carvedilol, internal standard-normalized matrix effects have been successfully validated in some assays, indicating that with appropriate methods, these challenges can be overcome. nih.govdntb.gov.ua

Deuterium Isotope Effect:

A critical consideration when using deuterated internal standards is the potential for a deuterium isotope effect. This effect can cause a slight chromatographic separation between the deuterated internal standard (e.g., this compound) and the non-deuterated analyte (8-Hydroxy Carvedilol). nih.gov While often minor, this separation can be significant enough to cause the analyte and the internal standard to elute into regions with different levels of matrix-induced ion suppression. nih.gov

A detailed study on the enantiomers of carvedilol and its deuterated internal standard clearly demonstrated this phenomenon. nih.gov A slight difference in retention time, caused by the deuterium isotope effect, resulted in a differential degree of ion suppression between the analyte and the SIL internal standard in certain lots of human plasma. nih.gov This differential suppression was significant enough to alter the analyte to internal standard peak area ratio, thereby compromising the accuracy of the method. nih.gov

This finding underscores the importance of not assuming that a SIL internal standard will always perfectly compensate for matrix effects. nih.gov The potential for a deuterium isotope effect necessitates careful chromatographic evaluation during method development for this compound to ensure co-elution with the native analyte or to confirm that any separation does not lead to differential matrix effects.

Research Findings:

While specific data for this compound is not extensively available in the reviewed literature, the principles derived from studies on carvedilol provide a framework for the expected analytical behavior. The following tables summarize findings for carvedilol and its metabolites, which can be extrapolated to inform the analysis of this compound.

Table 1: Summary of Matrix Effect Findings for Carvedilol and its Metabolites

AnalyteBiological MatrixExtraction MethodMatrix Effect ObservationReference
CarvedilolHuman PlasmaSolid Phase Extraction (SPE)Practically absent scispace.com
4-OH CarvedilolHuman PlasmaSolid Phase Extraction (SPE)Practically absent scispace.com
CarvedilolRat PlasmaProtein PrecipitationInternal standard normalized matrix effects were minimal nih.gov
Carvedilol MetabolitesRat PlasmaProtein PrecipitationInternal standard normalized matrix effects were minimal nih.gov
CarvedilolHuman PlasmaNot specifiedHigh level of matrix suppression in some plasma lots nih.gov
CarvedilolDried Blood SpotsAcetonitrile/Methanol ExtractionMinimal matrix effects nih.gov
CarvedilolHuman PlasmaLiquid-Liquid ExtractionIS-normalized matrix factor within acceptance criteria nih.gov
4'-Hydroxyphenyl CarvedilolHuman PlasmaLiquid-Liquid ExtractionIS-normalized matrix factor within acceptance criteria nih.gov

Table 2: Deuterium Isotope Effect on Carvedilol Analysis

Compound PairObservationImplicationReference
Carvedilol-S enantiomer and its deuterated internal standardSlight difference in retention time due to deuterium isotope effect.Resulted in different degrees of ion suppression between the two analogs. nih.gov
Carvedilol-S enantiomer and its deuterated internal standardThe analyte to internal standard peak area ratio changed with specific lots of human plasma.Affected the accuracy of the analytical method. nih.gov

Pharmacokinetic and Disposition Studies of 8 Hydroxy Carvedilol D3 in Preclinical Models

In Vitro and In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models (e.g., Rat)

Carvedilol (B1668590) undergoes extensive metabolism in preclinical species, including rats. nih.gov Following oral administration, Carvedilol is well-absorbed. nih.govkarger.com It is a highly lipophilic compound and is extensively distributed into tissues. nih.govmedscape.com

The primary route of metabolism for Carvedilol involves aromatic ring oxidation and glucuronidation. fda.gov In rats, the main metabolic pathways are hydroxylation of the carbazolyl ring followed by glucuronidation. nih.gov Side-chain oxidation of Carvedilol leads to the formation of hydroxylated inactive metabolites, including 8-Hydroxy Carvedilol, with the primary enzyme responsible being CYP1A2. clinpgx.org

Studies in rats have identified two major biliary metabolites of Carvedilol. One of these major metabolites is 8-hydroxycarvedilol (B193023) O-glucuronide. nih.gov Following an oral dose of 10 mg/kg of racemic Carvedilol to rats, 8-hydroxycarvedilol O-glucuronide accounted for 22% of the dose excreted in the bile. nih.gov The excretion of Carvedilol metabolites is primarily through the bile into the feces. fda.gov Less than 2% of the administered dose of Carvedilol is excreted unchanged in the urine. fda.gov

The metabolism of Carvedilol is stereoselective. The S(-) enantiomer of Carvedilol predominantly results in the excretion of 8-hydroxycarvedilol O-glucuronide. nih.gov

Table 1: Pharmacokinetic Parameters of Carvedilol in Rats

Parameter Value Reference
Bioavailability 24% - 35% fda.govresearchgate.net
Tmax (oral) ~1.2 hours nih.gov
Elimination Half-life (oral) 6.73 to 7.67 hours researchgate.net
Primary Metabolism Aromatic ring oxidation and glucuronidation fda.gov
Primary Excretion Route Biliary nih.gov

Application of Deuterium (B1214612) Labeling for Investigating Disposition Mechanisms

Deuterium labeling is a valuable technique in drug metabolism and pharmacokinetic studies. clearsynth.comnih.govresearchgate.nethwb.gov.in The substitution of hydrogen with deuterium atoms creates a stable isotope-labeled version of a compound that is chemically identical to its non-labeled counterpart but has a greater mass. clearsynth.com This difference in mass allows for the differentiation and quantification of the labeled compound in biological matrices using mass spectrometry.

In the context of 8-Hydroxy Carvedilol-d3, deuterium labeling serves several key purposes:

Internal Standard in Bioanalysis: this compound is primarily used as an internal standard for the quantification of 8-Hydroxy Carvedilol in biological samples. Its similar physicochemical properties to the analyte ensure that it behaves similarly during sample preparation and analysis, correcting for variability.

Metabolite Identification and Quantification: Deuterium-labeled compounds can be used to trace the metabolic fate of a drug. By administering a deuterated parent drug, researchers can more easily identify and quantify its metabolites, including deuterated versions of 8-Hydroxy Carvedilol, distinguishing them from endogenous compounds.

Pharmacokinetic Studies: The use of deuterium-labeled compounds allows for a more accurate determination of absorption, distribution, metabolism, and excretion (ADME) parameters. hwb.gov.in This is because the labeled compound can be tracked independently of any endogenous or co-administered substances.

The incorporation of deuterium can sometimes lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing the rate of metabolism at the site of deuteration. researchgate.net However, for a compound like this compound, where the deuterium atoms are typically placed on a stable part of the molecule not susceptible to metabolic cleavage, this effect is minimized, ensuring its utility as a tracer.

In Vitro Permeability and Transport Studies of 8-Hydroxy Carvedilol

Carvedilol has been classified as a low-permeability drug in some studies using the Caco-2 model. nih.gov However, other research suggests that Carvedilol is a highly permeable drug belonging to the Biopharmaceutics Classification System (BCS) Class II. nih.gov The apparent permeability (Papp) coefficients for beta-blockers, including Carvedilol, can be determined using Caco-2 cell assays with LC/MS detection. nih.gov

One study reported that the presence of mucin in the Caco-2 assay led to a significant decrease in the Papp value of Carvedilol. nih.gov This suggests that interactions with components of the intestinal mucus layer can influence the permeability of Carvedilol.

Table 2: In Vitro Permeability of Carvedilol in Caco-2 Cells

Condition Apparent Permeability (Papp) (cm/s) Reference
Mucin-absent Data not explicitly provided, but higher than mucin-present nih.gov
Mucin-present Data not explicitly provided, but significantly decreased nih.gov

It is important to note that various experimental factors can affect the absolute value of Papp coefficients, including pH gradients, the type of filter support, analyte concentration, and variations in cell culture conditions. nih.gov

Mechanistic Applications of 8 Hydroxy Carvedilol D3 in Biochemical Research

Tracing Metabolic Pathways and Elucidating Enzyme Kinetics

8-Hydroxy Carvedilol-d3 is instrumental in tracing the metabolic fate of carvedilol (B1668590), a beta-blocker used to treat heart failure and high blood pressure. clinpgx.org Carvedilol is extensively metabolized in the liver, primarily through oxidation and glucuronidation. clinpgx.orgnih.gov Side-chain oxidation, a significant metabolic pathway, leads to the formation of inactive hydroxylated metabolites, including 8-hydroxy carvedilol. clinpgx.org The primary enzyme responsible for this side-chain oxidation is CYP1A2. clinpgx.org

By introducing this compound as an internal standard in analytical methodologies like liquid chromatography-mass spectrometry (LC-MS), researchers can accurately track and quantify the formation of the 8-hydroxy metabolite from the parent drug, carvedilol. clearsynth.comtexilajournal.com The deuterium (B1214612) labeling provides a distinct mass signature, allowing for clear differentiation between the endogenously formed metabolite and the deuterated standard. clearsynth.com This is crucial for precise quantification, especially in complex biological matrices where matrix effects can interfere with the analysis. clearsynth.comtexilajournal.com

The use of deuterated standards helps to correct for variability during sample preparation and analysis, leading to more accurate and reliable pharmacokinetic data. scioninstruments.com This precision is essential for determining key enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), for the enzymes involved in carvedilol metabolism. By incubating carvedilol with human liver microsomes and quantifying the formation of 8-hydroxy carvedilol against the this compound standard, the catalytic efficiency of enzymes like CYP1A2 can be precisely determined. nih.gov

Table 1: Major Enzymes Involved in Carvedilol Metabolism

Enzyme Primary Metabolic Pathway Resulting Metabolite(s)
CYP2D6 Aromatic ring oxidation 4'-hydroxycarvedilol, 5'-hydroxycarvedilol
CYP2C9 O-demethylation O-desmethylcarvedilol
CYP1A2 Side-chain oxidation 1-hydroxycarvedilol (B1680800), 8-hydroxycarvedilol (B193023)

| UGT1A1, UGT2B4, UGT2B7 | Glucuronidation | Carvedilol glucuronide |

Stable Isotope Tracer Studies for Quantitative Metabolic Flux Analysis

Stable isotope tracers like this compound are invaluable for quantitative metabolic flux analysis, which aims to measure the rates of metabolic reactions within a biological system. nih.gov In the context of carvedilol metabolism, administering the deuterated compound allows researchers to follow its biotransformation and excretion, providing a quantitative picture of the flux through specific metabolic pathways.

For instance, by introducing a known amount of this compound into an in vitro or in vivo system, its rate of glucuronidation can be measured. Carvedilol and its metabolites are further metabolized via Phase II conjugation reactions, primarily glucuronidation, to form more water-soluble compounds for excretion. tandfonline.com While the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for the conjugation of carvedilol metabolites have not been fully characterized, using this compound can aid in identifying and quantifying the activity of these enzymes. clinpgx.org The rate of appearance of the deuterated glucuronide conjugate provides a direct measure of the metabolic flux through this detoxification pathway.

These studies are crucial for understanding how various factors, such as genetic polymorphisms in metabolizing enzymes or co-administered drugs, can alter the metabolic flux and potentially lead to altered drug efficacy or adverse effects. researchgate.net

Investigating Stereoselective Biotransformations and Their Underlying Mechanisms

Carvedilol is administered as a racemic mixture of R(+)- and S(-)-enantiomers, which exhibit different pharmacological activities and are metabolized stereoselectively. nih.govnih.gov The S(-)-enantiomer is a potent beta- and alpha-1 blocker, while the R(+)-enantiomer primarily possesses alpha-1 blocking activity. clinpgx.org This stereoselectivity extends to its metabolism, with different cytochrome P450 enzymes preferentially metabolizing one enantiomer over the other. tandfonline.com

In rats, the formation of 8-hydroxycarvedilol O-glucuronide has been shown to favor the S(-)-enantiomer. nih.gov The use of enantiomerically pure deuterated standards, such as (S)-8-Hydroxy Carvedilol-d3 and (R)-8-Hydroxy Carvedilol-d3, would be essential to precisely investigate the stereoselective nature of the enzymes involved in the formation and subsequent metabolism of 8-hydroxy carvedilol.

By incubating racemic carvedilol with liver microsomes and using the individual deuterated enantiomers of the metabolite as internal standards, the formation rates of (S)-8-hydroxy carvedilol and (R)-8-hydroxy carvedilol can be independently quantified. This allows for a detailed characterization of the stereoselectivity of CYP1A2 and any other enzymes that may contribute to this metabolic step. Such studies have revealed that S-carvedilol is primarily metabolized by CYP1A2, while R-carvedilol is a substrate for CYP2D6, CYP3A4, CYP1A2, and CYP2C9. tandfonline.com

Table 2: Stereoselective Metabolism of Carvedilol Enantiomers

Enantiomer Primary Metabolizing Enzyme(s) Key Metabolic Pathways
R(+)-Carvedilol CYP2D6 (major), CYP3A4, CYP1A2, CYP2C9 Aromatic ring oxidation, Side-chain oxidation

| S(-)-Carvedilol | CYP1A2 (major), CYP2D6, CYP3A4 | Side-chain oxidation, Aromatic ring oxidation |

Analysis of Deuterium Isotope Effects in Enzyme-Mediated Reactions

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic deuterium isotope effect (KDIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. nih.gov In enzyme-catalyzed reactions, a significant primary deuterium isotope effect is observed when the C-H bond cleavage is the rate-limiting step. nih.gov

While this compound is primarily used as an internal standard, the principles of KDIE can be applied to understand the reaction mechanisms of the enzymes that metabolize it. For example, if the subsequent metabolism of 8-hydroxy carvedilol involves a hydroxylation step where a C-H bond on the deuterated portion of the molecule is cleaved, a slower rate of metabolism would be expected for the deuterated compound compared to its non-deuterated counterpart.

Comparative Research of 8 Hydroxy Carvedilol with Other Carvedilol Metabolites

Relative Formation Rates and Enzymatic Specificity for Hydroxylated Metabolites

The biotransformation of carvedilol (B1668590) into its hydroxylated metabolites is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The formation of these metabolites is not uniform, with specific enzymes showing preference for different positions on the carvedilol molecule.

Aromatic ring oxidation of carvedilol leads to the creation of two active hydroxylated metabolites, 4'-hydroxycarvedilol and 5'-hydroxycarvedilol, a process primarily catalyzed by CYP2D6. clinpgx.orgresearchgate.net In contrast, the hydroxylation of the carbazole (B46965) ring, which results in the formation of 1- and 8-hydroxycarvedilol (B193023), is mainly catalyzed by CYP1A2. clinpgx.org The S-enantiomer of carvedilol is predominantly metabolized by CYP1A2, while the R-enantiomer is primarily metabolized by CYP2D6. clinpgx.org

In vitro studies using human liver microsomes have helped to elucidate the specific contributions of various CYP isoforms to the metabolism of each carvedilol enantiomer. For R-carvedilol, CYP2D6 is the primary metabolizing enzyme, with contributions from CYP3A4, CYP1A2, and CYP2C9. clinpgx.org For S-carvedilol, CYP1A2 is the major contributor, followed by CYP2D6 and CYP3A4. clinpgx.org The formation of O-desmethylcarvedilol, another metabolite, is mainly catalyzed by CYP2C9. clinpgx.org

The catalytic activity of these enzymes can be influenced by genetic polymorphisms. For instance, various alleles of CYP2D6 have been shown to exhibit significantly decreased intrinsic clearance values for the formation of 4'- and 5'-hydroxycarvedilol compared to the wild type enzyme. researchgate.netnih.gov

MetabolitePrimary Enzyme(s)Contributing Enzyme(s)
4'-Hydroxy CarvedilolCYP2D6CYP2E1, CYP2C9, CYP3A4
5'-Hydroxy CarvedilolCYP2D6CYP2E1, CYP2C9, CYP3A4
8-Hydroxy CarvedilolCYP1A2CYP3A4
O-Desmethyl CarvedilolCYP2C9CYP2D6, CYP1A2, CYP2E1

Stereoisomeric Profiles of Carvedilol and its Hydroxylated Metabolites

Carvedilol is administered as a racemic mixture of two enantiomers, (S)-(-)-carvedilol and (R)-(+)-carvedilol. nih.gov The metabolism of carvedilol is stereoselective, meaning that the two enantiomers are processed at different rates by metabolizing enzymes. This results in different plasma concentrations of the enantiomers and their metabolites.

The clearance of (S)-carvedilol is generally higher than that of (R)-carvedilol. nih.gov This leads to a higher plasma concentration of (R)-(+)-carvedilol, with a reported enantiomeric ratio (R/S) of 2.48 in plasma. researchgate.net In a study of a hypertensive elderly female patient, the plasma enantiomeric ratio (R/S) was found to be 2.03. researchgate.net

The stereoselectivity extends to the formation of the hydroxylated metabolites. A study in rats showed that the formation of 1-hydroxycarvedilol (B1680800) O-glucuronide is selective for the (R)-(+)-enantiomer, while the formation of 8-hydroxycarvedilol O-glucuronide favors the (S)-(-)-enantiomer. The S/R enantiomer ratios for 8-hydroxycarvedilol O-glucuronide were 3.29 and 2.63 for oral and intravenous administration, respectively.

Clinical studies have also observed an accumulation of the (R)-(+)-enantiomers of carvedilol, O-desmethyl carvedilol, and hydroxyphenyl carvedilol in the plasma of patients. nih.gov

CompoundSample MatrixEnantiomeric Ratio (R/S)Notes
CarvedilolHuman Plasma2.48-
CarvedilolHuman Plasma (elderly patient)2.03-
CarvedilolHuman Urine (elderly patient)1.49-
8-Hydroxy Carvedilol O-glucuronideRat Bile (oral admin.)0.30 (S/R = 3.29)Favors S-enantiomer
8-Hydroxy Carvedilol O-glucuronideRat Bile (IV admin.)0.38 (S/R = 2.63)Favors S-enantiomer

Comparative Analytical Methodologies for Simultaneous Quantification of Multiple Carvedilol Metabolites

The simultaneous quantification of carvedilol and its various metabolites, including 8-hydroxy carvedilol, in biological matrices is crucial for pharmacokinetic and metabolic studies. Several analytical methods have been developed and validated for this purpose, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common techniques.

These methods vary in their sample preparation techniques, chromatographic conditions, and detection methods, which in turn affects their sensitivity, specificity, and throughput. A comparison of some of these methods is presented below.

One LC-MS/MS method for the sequential analysis of the enantiomers of carvedilol, hydroxyphenyl carvedilol, and O-desmethyl carvedilol in plasma utilized a Chirobiotic® V chiral-phase column. nih.gov This method demonstrated linearity in the range of 0.05-100 ng/mL for carvedilol enantiomers, 0.05-10 ng/mL for hydroxyphenyl carvedilol enantiomers, and 0.02-10 ng/mL for O-desmethyl carvedilol enantiomers. nih.gov

Another high-throughput HPLC-MS/MS method was developed for the quantitative determination of carvedilol enantiomers in human plasma using a chiral derivatization reagent. This method was validated over a concentration range of 0.2-200 ng/mL and showed good precision, with the maximum within-run precision being 8.2% for S-carvedilol and 6.7% for R-carvedilol. nih.gov

For the simultaneous determination of carvedilol and 4'-hydroxyphenyl carvedilol, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed. researchgate.net Spectrophotometric methods have also been developed for the determination of carvedilol in bulk and marketed formulations, with linearity in the concentration range of 5-30 µg/ml. ijpsr.info

MethodAnalytesMatrixLinearity Range (ng/mL)Lower Limit of Quantification (ng/mL)Sample Preparation
LC-MS/MSCarvedilol, OHC, and DMC enantiomersHuman PlasmaCarvedilol: 0.05-100 OHC: 0.05-10 DMC: 0.02-10Carvedilol: 0.05 OHC: 0.05 DMC: 0.02Not specified
HPLC-MS/MSCarvedilol enantiomersHuman Plasma0.2-2000.2Protein precipitation
UPLC-MS/MSCarvedilol and 4'-hydroxyphenyl carvedilolHuman PlasmaNot specifiedNot specifiedNot specified
SpectrophotometryCarvedilolBulk and Formulations5000-3000066.7 - 84.0Not applicable

Q & A

Q. What analytical methods are recommended for quantifying 8-Hydroxy Carvedilol-d3 in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated metabolites like this compound. Ensure the method includes:

  • Chromatographic separation : Use a C18 column with a mobile phase of ammonium formate buffer (pH 3.5) and acetonitrile in gradient mode to resolve this compound from its parent drug and other metabolites .
  • System suitability : Validate retention time, peak symmetry, and resolution using USP Carvedilol System Suitability Mixture RS, which contains structurally related impurities .
  • Internal standardization : Employ isotopically labeled analogs (e.g., Carvedilol-D3 N-Β-D-Glucuronide) to correct for matrix effects .

Q. How does deuterium labeling improve the reliability of metabolite quantification in mass spectrometry?

Deuterium labeling (e.g., -d3) minimizes isotopic interference and enhances signal specificity in LC-MS/MS by:

  • Shifting the mass-to-charge ratio (m/zm/z) of the metabolite away from non-deuterated background noise.
  • Providing a stable internal reference for normalization, reducing variability in ionization efficiency . Example: Use this compound as an internal standard to calibrate the response of non-deuterated 8-Hydroxy Carvedilol in biological matrices .

Q. What criteria should guide the selection of participants for this compound metabolism studies?

  • Inclusion criteria : Patients with chronic heart failure (ejection fraction ≤35%) on stable doses of carvedilol, diuretics, and ACE inhibitors, mirroring clinical trial cohorts to ensure translational relevance .
  • Exclusion criteria : Hepatic impairment (to avoid altered glucuronidation kinetics) or concomitant use of CYP2D6 inhibitors (to prevent metabolic pathway interference) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound quantification across different laboratories?

  • Standardize protocols : Adopt USP guidelines for Carvedilol-related compound testing, including buffer composition (e.g., 0.1% trifluoroacetic acid) and column temperature (30°C) .
  • Cross-validation : Share blinded samples between labs to assess interlaboratory variability. Use ANOVA to identify systematic biases in calibration curves .
  • Reference materials : Utilize certified standards (e.g., Carvedilol-D3 N’-Β-D-Glucuronide) to harmonize results .

Q. What experimental design considerations are critical for assessing this compound stability under varying physiological conditions?

  • Stress testing : Expose the compound to pH gradients (1.2–7.4), elevated temperatures (40°C), and oxidative agents (H2_2O2_2) to simulate gastrointestinal and systemic environments. Monitor degradation via LC-MS/MS peak area reduction .
  • Long-term stability : Store samples at -80°C with desiccants and assess recovery rates at 0, 6, and 12 months. Report deviations >15% as instability .

Q. How should researchers validate the specificity of immunoassays for this compound in complex matrices?

  • Cross-reactivity testing : Spike samples with structurally similar metabolites (e.g., 4-Hydroxyphenyl Carvedilol) and measure interference using competitive ELISA. Accept cross-reactivity <5% .
  • Matrix effects : Compare calibration curves in buffer vs. plasma diluted 1:10 with PBS. A slope deviation >10% indicates significant matrix interference .

Methodological Tables

Q. Table 1. System Suitability Criteria for HPLC Analysis of this compound

ParameterAcceptance CriteriaReference Standard
Retention Time (min)±0.5% of reference standardUSP Carvedilol RS
Peak Asymmetry (As)≤2.0Carvedilol-D3
Resolution (Rs)≥1.5 between adjacent peaksSystem Suitability Mix

Q. Table 2. Stability of this compound Under Stress Conditions

ConditionDegradation (%)TimepointMethod
pH 1.2 (37°C)12.3 ± 1.824hLC-MS/MS
40°C (Dry)5.6 ± 0.930 daysUV Spectrophotometry
0.1% H2_2O2_228.4 ± 3.26hHPLC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.